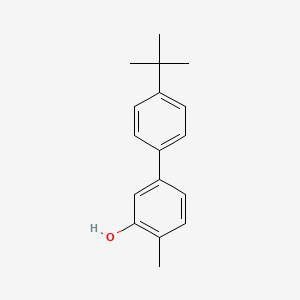
2-Methyl-4-(4-t-butylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-(4-t-butylphenyl)phenol, 95% (2M4BP) is a synthetic organic compound commonly used in scientific research and laboratory experiments. It is a white crystalline solid with a melting point of 61-64°C and a boiling point of 177-179°C. It is insoluble in water, but soluble in organic solvents such as ethanol and benzene. 2M4BP has a variety of applications in scientific research, including biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-(4-t-butylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used as a starting material for the synthesis of other compounds, as a reagent for chemical reactions, and as a catalyst for organic reactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and dyes. In addition, 2-Methyl-4-(4-t-butylphenyl)phenol, 95% has been used in studies of the structure and function of enzymes, and in studies of the mechanism of action of drugs.
Wirkmechanismus
2-Methyl-4-(4-t-butylphenyl)phenol, 95% acts as a proton donor in the presence of an acid catalyst. It is also known to interact with biological molecules, such as proteins, in a non-covalent manner. This interaction is thought to be responsible for its pharmacological effects.
Biochemical and Physiological Effects
2-Methyl-4-(4-t-butylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, and to modulate the activity of certain receptors, such as the muscarinic acetylcholine receptor. It has also been shown to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-4-(4-t-butylphenyl)phenol, 95% is a relatively safe compound to use in laboratory experiments. It is relatively stable, and has a low toxicity. However, it is important to note that 2-Methyl-4-(4-t-butylphenyl)phenol, 95% is not soluble in water and can be difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research involving 2-Methyl-4-(4-t-butylphenyl)phenol, 95%. These include further investigation of its biochemical and physiological effects, as well as its potential use in the synthesis of new drugs and agrochemicals. Additionally, further studies could be conducted to explore the potential of 2-Methyl-4-(4-t-butylphenyl)phenol, 95% as a tool for the study of enzymes and drug targets. Finally, studies could be conducted to explore the potential of 2-Methyl-4-(4-t-butylphenyl)phenol, 95% as a catalyst for organic reactions.
Synthesemethoden
2-Methyl-4-(4-t-butylphenyl)phenol, 95% can be synthesized by a variety of methods. One of the most common methods is the Williamson ether synthesis, which involves the reaction of a phenol with a sodium alkoxide in the presence of a strong base. Another method is the reaction of a Grignard reagent with a phenol in the presence of an acid catalyst.
Eigenschaften
IUPAC Name |
4-(4-tert-butylphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O/c1-12-11-14(7-10-16(12)18)13-5-8-15(9-6-13)17(2,3)4/h5-11,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLSTDKBLFYEIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683886 |
Source


|
| Record name | 4'-tert-Butyl-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261911-17-4 |
Source


|
| Record name | 4'-tert-Butyl-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


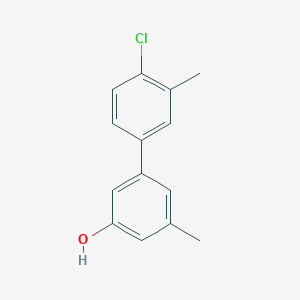

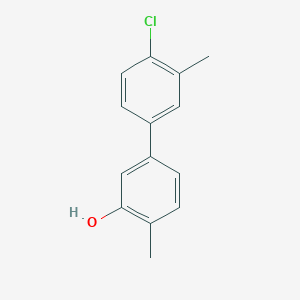

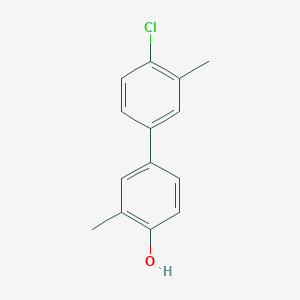
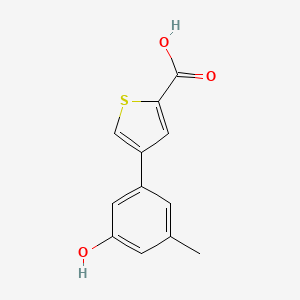
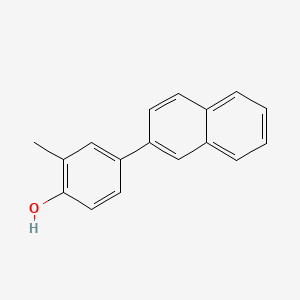



![4-[Benzo(b)thiophen-2-yl]-2-methylphenol, 95%](/img/structure/B6371752.png)
![5-[Benzo(b)thiophen-2-yl]-3-methylphenol, 95%](/img/structure/B6371765.png)
